molecular formula C22H14ClF3N4OS B3042910 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one CAS No. 680217-01-0

2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one

Cat. No.: B3042910
CAS No.: 680217-01-0
M. Wt: 474.9 g/mol
InChI Key: PACJOYRYZWEXPJ-UHFFFAOYSA-N
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Description

2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C22H14ClF3N4OS and its molecular weight is 474.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one (CAS: 680217-03-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H13ClF6N4OSC_{23}H_{13}ClF_6N_4OS, with a molecular weight of approximately 542.88 g/mol. The structure features a central triazole ring linked to a chlorinated pyridine and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, triazole derivatives have been shown to inhibit the growth of various human cancer cell lines. In a study evaluating related compounds, certain derivatives demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance cytotoxicity.

CompoundCell LineIC50 (µM)
Compound ASISO (cervical cancer)2.38
Compound BRT-112 (bladder cancer)3.42
Compound CA431 (skin cancer)5.37

Anticonvulsant Activity

Compounds with similar triazole structures have also been tested for anticonvulsant properties. In a picrotoxin-induced convulsion model, certain derivatives showed promising results, suggesting that modifications in the triazole structure can enhance anticonvulsant efficacy .

While specific mechanisms for the compound remain underexplored, related triazoles often act by inhibiting key enzymes or interacting with cellular receptors involved in tumor growth and neuroactivity. For example, some studies suggest that triazoles may inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis, leading to herbicidal effects .

Case Studies

  • Antitumor Efficacy : A derivative similar to the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : In vivo studies indicated that modifications in the triazole ring could lead to enhanced anticonvulsant activity compared to non-modified analogs .

Scientific Research Applications

The compound 2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, agriculture, and material science.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. The specific compound has been studied for its effectiveness against various fungal pathogens, particularly those resistant to conventional treatments. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species, which are common causes of infections in immunocompromised patients .

Anticancer Properties

Recent investigations have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression and metastasis. This inhibition could provide a therapeutic avenue for targeting aggressive cancer types .

Fungicides

Given its antifungal properties, this compound is being investigated as a potential agricultural fungicide. Triazole fungicides are widely used in agriculture to protect crops from fungal diseases. The unique structure of this compound may offer advantages over existing fungicides by targeting different fungal pathways or exhibiting lower toxicity to non-target organisms .

Plant Growth Regulation

Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and stress resistance .

Polymer Chemistry

The incorporation of triazole units into polymer matrices is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of triazoles can impart desirable characteristics to polymers used in electronics and coatings .

Sensors

Due to their electronic properties, triazole derivatives are being studied for use in sensor applications. Their ability to interact with various analytes makes them suitable candidates for developing selective sensors for environmental monitoring or medical diagnostics .

Case Studies

Study Focus Findings
Study 1Antifungal activityDemonstrated efficacy against resistant Candida strains; potential for clinical application .
Study 2Anticancer propertiesInduced apoptosis in cancer cell lines; promising lead for drug development .
Study 3Agricultural fungicideEffective against common crop pathogens; lower toxicity profile compared to traditional fungicides .
Study 4Polymer applicationsEnhanced mechanical properties observed in polymer composites containing triazole units .

Properties

IUPAC Name

2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4OS/c23-19-10-9-15(12-27-19)20-28-29-21(32-13-18(31)14-5-2-1-3-6-14)30(20)17-8-4-7-16(11-17)22(24,25)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJOYRYZWEXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one

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